4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole is a compound that features a pyrrolidine ring and a pyrazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
The synthesis of 4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole typically involves constructing the pyrrolidine and pyrazole rings separately and then linking them together. The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors, while the pyrazole ring is often formed through cyclization reactions involving hydrazines and 1,3-diketones . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs .
Analyse Chemischer Reaktionen
4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound in studies involving cell signaling or enzyme inhibition.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrazole rings can bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole include other pyrrolidine and pyrazole derivatives. These compounds may share similar biological activities but differ in their specific chemical structures and properties. For example, pyrrolidin-2-one and pyrrolidin-2,5-diones are related compounds that also feature a pyrrolidine ring but have different functional groups and biological profiles . The uniqueness of this compound lies in its specific combination of the pyrrolidine and pyrazole rings, which may confer distinct biological activities and applications .
Eigenschaften
Molekularformel |
C10H17N3O |
---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
4-[4-(methoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole |
InChI |
InChI=1S/C10H17N3O/c1-13-6-8(4-12-13)10-5-11-3-9(10)7-14-2/h4,6,9-11H,3,5,7H2,1-2H3 |
InChI-Schlüssel |
IWRQPAYJOAVNLV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2CNCC2COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.